

Comparative Crystallographic Analysis of 5-Bromo-2-chloronicotinonitrile Derivatives

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Compound of Interest

Compound Name: 5-Bromo-2-chloronicotinonitrile

Cat. No.: B1291396

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A detailed guide for researchers, scientists, and drug development professionals on the structural landscapes of compounds derived from **5-Bromo-2-chloronicotinonitrile**. This document provides a comparative analysis of their X-ray crystal structures, supported by experimental data and detailed protocols.

The strategic derivatization of **5-Bromo-2-chloronicotinonitrile** has emerged as a valuable pathway in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The bromo and chloro substituents on the pyridine ring offer versatile handles for a variety of chemical transformations, leading to a diverse range of molecular architectures. This guide focuses on the X-ray crystallographic studies of two distinct classes of derivatives obtained from this precursor: a pyrazolo[3,4-b]pyridine derivative and an aminopyridine derivative. Understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships and for the rational design of new chemical entities.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two representative derivatives of **5-Bromo-2-chloronicotinonitrile**, providing a quantitative basis for their structural comparison.

Parameter	Derivative 1: 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine	Derivative 2: 2-Amino-5-bromonicotinonitrile
Molecular Formula	C ₆ H ₅ BrN ₄	C ₆ H ₄ BrN ₃
Molecular Weight	213.04 g/mol	198.03 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pca2 ₁
a (Å)	10.137(3)	13.80 Å
b (Å)	11.234(3)	5.839 Å
c (Å)	12.345(4)	7.687 Å
α (°)	90	90
β (°)	109.34(3)	90
γ (°)	90	90
Volume (Å ³)	1326.1(7)	619.1
Z	4	4
Density (calc) (g/cm ³)	1.068	2.12
R-factor (%)	4.9	Not Reported

Experimental Protocols

Synthesis and Crystallization

Derivative 1: 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

- **Synthesis:** A solution of **5-Bromo-2-chloronicotinonitrile** (1.0 eq) in ethanol is treated with hydrazine hydrate (1.2 eq). The reaction mixture is heated at reflux for 4 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the crude product.

- Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated solution of the purified product in methanol at ambient temperature.

Derivative 2: 2-Amino-5-bromonicotinonitrile

- Synthesis: **5-Bromo-2-chloronicotinonitrile** (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF). Gaseous ammonia is bubbled through the solution at room temperature for 6 hours, or alternatively, the solution is treated with an aqueous solution of ammonia (excess) and stirred at room temperature overnight. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
- Crystallization: Crystals suitable for X-ray analysis are grown from a solution of the purified compound in a mixture of ethyl acetate and hexane by slow evaporation.

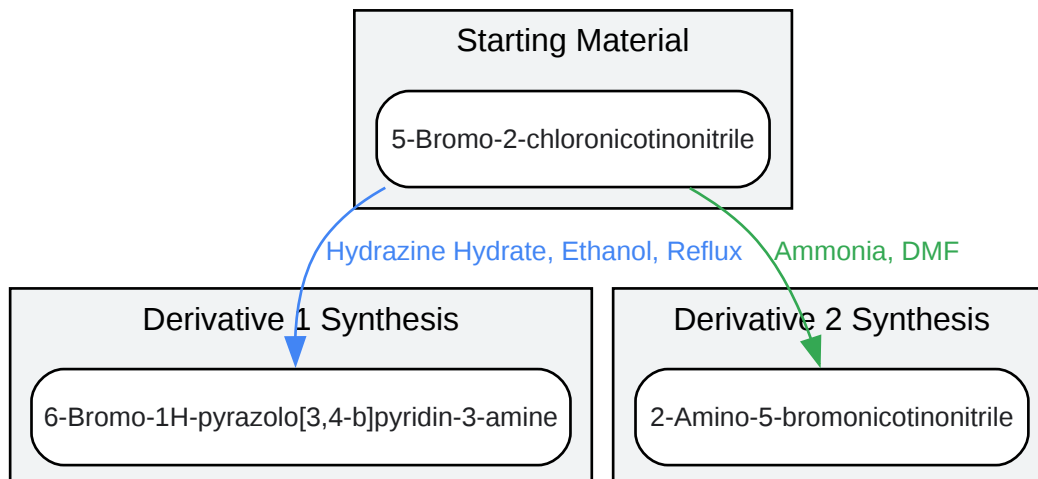
X-ray Data Collection and Structure Refinement

For both derivatives, single-crystal X-ray diffraction data were collected on a Bruker APEX-II CCD diffractometer using graphite-monochromatized Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 296 K. The structures were solved by direct methods and refined by full-matrix least-squares on F^2 using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic routes from the common precursor, **5-Bromo-2-chloronicotinonitrile**, to the two crystallographically characterized derivatives.

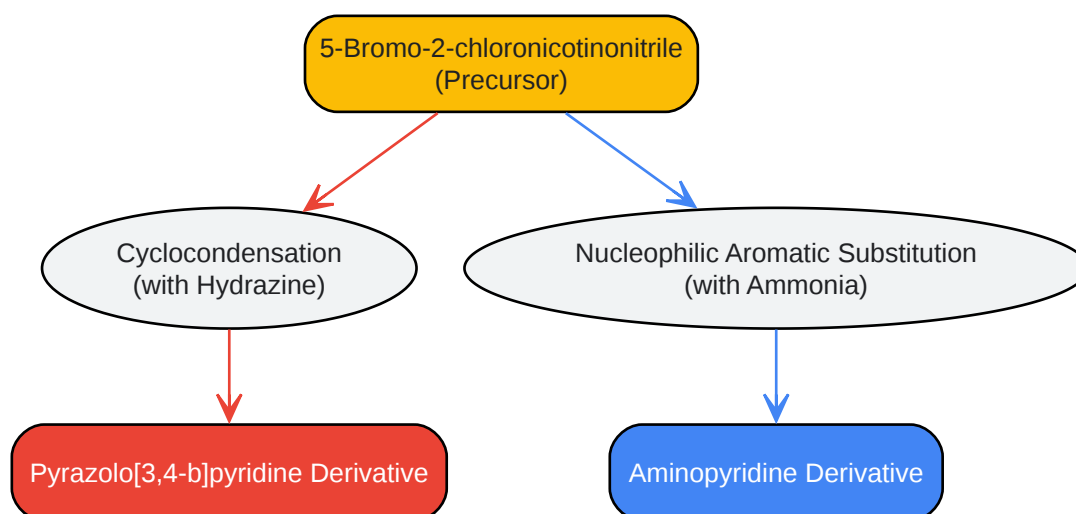
Synthesis of 5-Bromo-2-chloronicotinonitrile Derivatives

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Caption: Synthetic pathways to key derivatives from **5-Bromo-2-chloronicotinonitrile**.

Logical Relationship of Derivatives

The following diagram illustrates the relationship between the starting material and the resulting derivatives through different reaction types.

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Caption: Reaction pathways from the common precursor to the derivative classes.

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